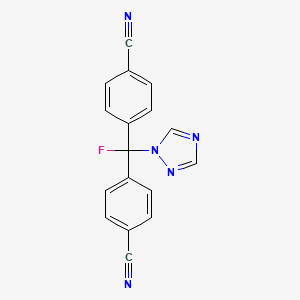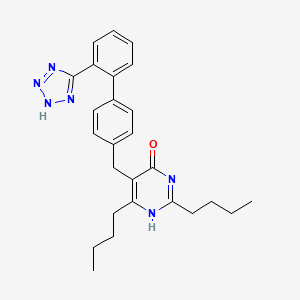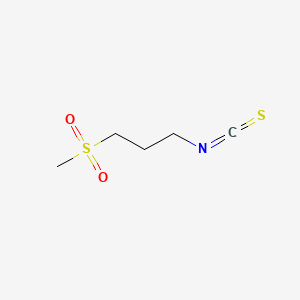
Cheirolina
Descripción general
Descripción
Cheirolin is an isothiocyanate (ITC) that exhibits antioxidative activity . It is a sulfonyl analog of iberin . Like other ITCs, cheirolin induces phase II enzymes . In vitro, cheirolin increases the activation and expression of Nrf2 as well as the expression of heme oxygenase 1 (HO-1) and γ-glutamylcysteine synthetase .
Synthesis Analysis
The isothiocyanates iberverin, iberin, and cheirolin were synthesized with a high yield and purity, and their Nrf2-inducing activity was determined in NIH3T3 fibroblasts . Iberverin, iberin, and cheirolin significantly induced Nrf2 nuclear translocation .Molecular Structure Analysis
Cheirolin has a molecular formula of C5H9NO2S2 . It has a molecular weight of 179.26 .Chemical Reactions Analysis
Cheirolin, like other isothiocyanates, induces phase II enzymes . In vitro, it increases the activation and expression of Nrf2 .Physical And Chemical Properties Analysis
Cheirolin is a white crystal powder . It has a melting point of 47.5°C . It is slightly soluble in water and ether, but freely soluble in alcohol, chloroform, and ethyl acetate .Aplicaciones Científicas De Investigación
Inducidor de Nrf2
La Cheirolina es un potente inductor de Nrf2 . Nrf2 (factor 2 relacionado con el factor eritroide nuclear 2) es un factor de transcripción que regula la expresión de proteínas antioxidantes que protegen contra el daño oxidativo provocado por lesiones e inflamación. Esto convierte a la this compound en un candidato potencial para la investigación de enfermedades relacionadas con el estrés oxidativo .
Análogo de sulfonilo
La this compound es un análogo de sulfonilo . Los análogos de sulfonilo se utilizan a menudo en química medicinal debido a sus propiedades bioisostéricas. Pueden reemplazar otros grupos funcionales para modificar las propiedades fisicoquímicas de una molécula, lo que puede llevar a propiedades farmacológicas mejoradas .
Inducidor de la hemo oxigenasa-1
La this compound aumenta los niveles de ARNm y proteína de la hemo oxigenasa-1 (HO-1) . La HO-1 es una enzima esencial en el catabolismo del hemo, y tiene un papel protector en diversas condiciones, como la inflamación, el estrés oxidativo y la hipoxia .
Inducidor de la γ-glutamilcisteína sintetasa
La this compound también aumenta los niveles de ARNm y proteína de la γ-glutamilcisteína sintetasa . Esta enzima es la primera enzima limitante de la velocidad de la síntesis de glutatión. El glutatión es un antioxidante crucial en las células, que las protege de los daños causados por las especies reactivas del oxígeno .
Activador de la enzima de desintoxicación de fase II
La this compound es un potente inductor de las enzimas de desintoxicación de fase II . Estas enzimas están involucradas en la desintoxicación de xenobióticos y carcinógenos, y su inducción es un aspecto crítico del mecanismo de defensa del cuerpo contra sustancias nocivas .
Actividad antioxidante
La this compound exhibe actividad antioxidante . Los antioxidantes son sustancias que pueden prevenir o retardar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo .
Mecanismo De Acción
Target of Action
Cheirolin is a potent inducer of Nrf2 . Nrf2, or Nuclear factor erythroid 2-related factor 2, is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation.
Mode of Action
Cheirolin interacts with its primary target, Nrf2, to induce its activity
Biochemical Pathways
Upon activation by Cheirolin, Nrf2 induces the expression of heme oxygenase 1 and γ-glutamylcysteine synthetase . These enzymes play crucial roles in the cellular response to oxidative stress. Heme oxygenase 1 is involved in the degradation of heme, a pro-oxidant, thereby reducing oxidative stress. γ-Glutamylcysteine synthetase is a key enzyme in the synthesis of glutathione, a major cellular antioxidant.
Pharmacokinetics
It is known to be soluble in ethanol , which suggests that it may be well-absorbed in the body
Safety and Hazards
The safety data sheet for Cheirolin suggests that if inhaled, the victim should be moved into fresh air . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . If it comes into contact with the skin, contaminated clothing should be removed immediately and the area should be washed off with soap and plenty of water .
Propiedades
IUPAC Name |
1-isothiocyanato-3-methylsulfonylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S2/c1-10(7,8)4-2-3-6-5-9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJGCHNCYSHQEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198517 | |
| Record name | Cheirolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
505-34-0 | |
| Record name | Cheirolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cheirolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cheirolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHEIROLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DA547512J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does cheirolin exert its biological effects? Does it interact with specific targets?
A: While the precise mechanisms underlying cheirolin's biological activity are still under investigation, research suggests it can induce the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. [] This pathway plays a crucial role in cellular defense against oxidative stress by regulating the expression of genes involved in detoxification and antioxidant responses. Cheirolin has been shown to increase Nrf2 nuclear translocation, leading to increased expression of downstream target genes such as heme oxygenase 1 (HO-1) and -glutamylcysteine synthetase (GCS). []
Q2: How does cheirolin's activity compare to other isothiocyanates, such as sulforaphane?
A: Studies indicate that cheirolin, while structurally similar to sulforaphane, may exhibit distinct patterns of activity. For instance, in a study examining the induction of phase II detoxification enzymes in rats, cheirolin demonstrated a weaker effect compared to sulforaphane and other tested isothiocyanates. [] This difference in potency might be attributed to variations in their chemical structures and subsequent interactions with biological targets.
Q3: What happens to cheirolin in the rumen? Is it stable in this environment?
A: Research has revealed that cheirolin is not stable in the rumen environment. When incubated with bovine rumen liquor, cheirolin is primarily converted into dicheirolin thiourea. [, ] This conversion appears to be mediated by a metal ion-catalyzed reaction rather than enzymatic activity. [] This finding suggests that the bioavailability and potential biological effects of cheirolin might be influenced by its metabolism in the rumen.
Q4: Does cheirolin exhibit any antimicrobial activity? If so, what is the underlying mechanism?
A: Cheirolin has demonstrated antimicrobial activity against Escherichia coli, including enterohemorrhagic E. coli (EHEC) strains. [] Its mechanism of action involves triggering the stringent response in bacteria, leading to the accumulation of guanosine penta- and tetraphosphate ((p)ppGpp) - signaling molecules associated with amino acid starvation and stress responses. [] Interestingly, the addition of specific amino acids, particularly glycine, was found to reverse the antimicrobial effects of cheirolin, highlighting the role of amino acid starvation in its mechanism of action. []
Q5: What is the chemical structure of cheirolin?
A: Cheirolin is an aliphatic isothiocyanate with the molecular formula C4H7NO3S2. Its structure consists of a four-carbon chain with a terminal isothiocyanate group (-N=C=S), a methylsulfonyl group (-SO2CH3) attached to the third carbon, and a terminal methyl group (-CH3). [, , ]
Q6: What analytical techniques are employed to study cheirolin?
A: Various analytical methods are employed to characterize and quantify cheirolin. These include chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for sensitive detection and structural confirmation. [, ] Spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy are also valuable for structural elucidation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



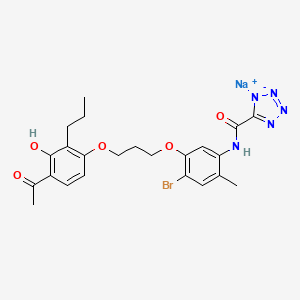

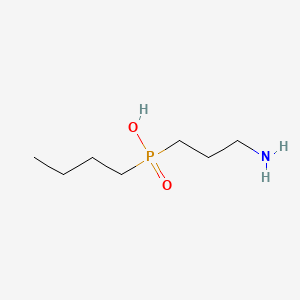


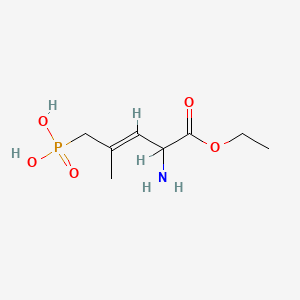

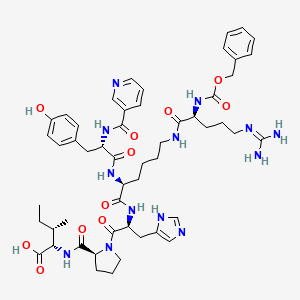
![[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid](/img/structure/B1668505.png)
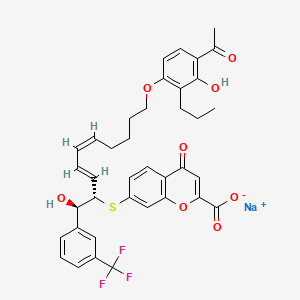
![[1-Hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B1668511.png)
